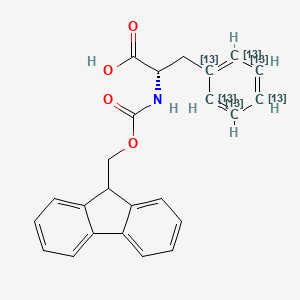

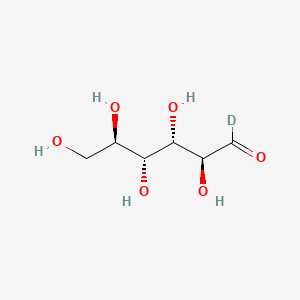

d1-Mannose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Mannose-d-3: is a naturally occurring monosaccharide, an epimer of glucose at the C-2 position. It is found in nature as a component of mannan, a polysaccharide present in various plants and microorganisms. D-Mannose-d-3 is known for its low-calorie and non-toxic properties, making it widely used in food, medicine, cosmetics, and food-additive industries . It exhibits several physiological benefits, including immune system support, diabetes management, and treatment of urinary tract infections .

准备方法

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: D-Mannose-d-3 can be synthesized from glucose through isomerization reactions. A mixed catalyst of ammonium molybdate and calcium oxide can achieve a 44.8% yield after 80 minutes at 150°C and pH 3.0.

Enzymatic Conversion: Enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase are used to convert glucose to D-mannose.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Oxidation: D-Mannose-d-3 can undergo oxidation reactions to form D-mannonic acid.

Reduction: It can be reduced to form D-mannitol, a sugar alcohol.

Substitution: D-Mannose-d-3 can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are used for reduction reactions.

Substitution: Various reagents like acetic anhydride and hydrochloric acid are used for substitution reactions.

Major Products:

D-Mannonic Acid: Formed through oxidation.

D-Mannitol: Formed through reduction.

Acetylated Mannose Derivatives: Formed through substitution reactions.

科学研究应用

Chemistry:

- D-Mannose-d-3 is used as a starting material for synthesizing immunostimulatory agents, anti-tumor agents, and vitamins .

Biology:

Medicine:

- D-Mannose-d-3 is used in the treatment of urinary tract infections by preventing bacterial adhesion to the urinary tract lining .

- It is also used in managing diabetes and intestinal diseases .

Industry:

作用机制

Mechanism:

- D-Mannose-d-3 exerts its effects by inhibiting the adhesion of bacteria, such as Escherichia coli, to the urothelium. This competitive inhibition prevents bacterial colonization and helps flush out pathogens through urination .

Molecular Targets and Pathways:

相似化合物的比较

D-Glucose: A common monosaccharide used mainly for providing energy.

D-Fructose: Another monosaccharide with similar properties but different metabolic pathways.

D-Tagatose: A low-calorie functional sweetener with anti-biofilm effects and no glycemic impact.

D-Allulose: Known for its anti-tumor, anti-inflammatory, and anti-hypertensive properties.

Uniqueness:

属性

分子式 |

C6H12O6 |

|---|---|

分子量 |

181.16 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D |

InChI 键 |

GZCGUPFRVQAUEE-NHSYCOPQSA-N |

手性 SMILES |

[2H]C(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

规范 SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)